molecular formula C19H24N2O2S B11080133 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea

Cat. No.: B11080133
M. Wt: 344.5 g/mol
InChI Key: ZSTMADFWLAAVQE-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea typically involves the reaction of 3,4-dimethoxyphenethylamine with 2,3-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]
  • Ethanone, 1-(3,4-dimethoxyphenyl)-

Uniqueness

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of both dimethoxy and dimethyl groups can influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea

InChI

InChI=1S/C19H24N2O2S/c1-13-6-5-7-16(14(13)2)21-19(24)20-11-10-15-8-9-17(22-3)18(12-15)23-4/h5-9,12H,10-11H2,1-4H3,(H2,20,21,24)

InChI Key

ZSTMADFWLAAVQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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